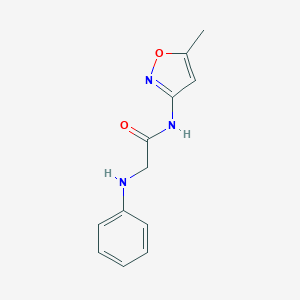![molecular formula C24H19ClN2O4 B271059 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide, also known as CIL56, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
作用機序
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide exerts its anticancer effects through multiple mechanisms. The compound has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and altered gene expression. This compound has also been found to induce the expression of pro-apoptotic genes, such as Bax and Puma, and downregulate the expression of anti-apoptotic genes, such as Bcl-2. Additionally, this compound has been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. The compound has been shown to induce G2/M cell cycle arrest, which prevents cancer cells from dividing and proliferating. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and lead to cell death.
実験室実験の利点と制限
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. The compound is relatively stable and can be stored at room temperature for extended periods of time. This compound is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to using this compound in lab experiments. The compound is expensive to synthesize, which may limit its availability to researchers. Additionally, this compound has low aqueous solubility, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and administration route for the compound. Additionally, further research is needed to explore the potential applications of this compound in combination with other anticancer agents. Finally, more studies are needed to investigate the safety and toxicity of this compound in vivo, which will be important for the development of potential clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in cancer research. The compound inhibits the growth of cancer cells and induces apoptosis through multiple mechanisms. This compound has several advantages for lab experiments, but there are also limitations to its use. Future research directions include the development of more efficient synthesis methods, investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, and exploration of potential combination therapies.
合成法
The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the synthesis of 5-chloro-2-methoxyaniline, which is then converted to 5-chloro-2-methoxybenzamide. The benzamide is then reacted with dibenzo[b,d]furan-3-carboxylic acid, followed by the addition of pyrrolidine and acetic anhydride to form this compound. The synthesis method has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has been shown to have potential applications in cancer research. Studies have demonstrated that this compound inhibits the growth of cancer cells in vitro and in vivo. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties, and this compound may be a promising candidate for further investigation in this area.
特性
分子式 |
C24H19ClN2O4 |
|---|---|
分子量 |
434.9 g/mol |
IUPAC名 |
1-(5-chloro-2-methoxyphenyl)-N-dibenzofuran-3-yl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H19ClN2O4/c1-30-21-9-6-15(25)11-19(21)27-13-14(10-23(27)28)24(29)26-16-7-8-18-17-4-2-3-5-20(17)31-22(18)12-16/h2-9,11-12,14H,10,13H2,1H3,(H,26,29) |
InChIキー |
HOEKCKWYBBSTNW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
正規SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270976.png)
![N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
![N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)